2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features a 4-ethoxyphenyl group at position 3 and an acetamide moiety at position 6 (Figure 1).
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-2-23-10-5-3-9(4-6-10)20-13-12(17-18-20)14(22)19(8-16-13)7-11(15)21/h3-6,8H,2,7H2,1H3,(H2,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTFRKCECVRWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide, primarily targets the Chikungunya virus (CHIKV) . CHIKV is a re-emerging Alphavirus transmitted to humans by Aedes mosquitoes. The compound also shows high affinity and selectivity towards the cannabinoid CB2 receptor .
Mode of Action
This compound inhibits CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells. It interacts with its targets, leading to changes that inhibit the replication of the virus. The compound also interacts with the cannabinoid CB2 receptor.
Biochemical Pathways
The compound affects the biochemical pathways involved in CHIKV replication. .
Result of Action
The compound’s action results in the inhibition of CHIKV replication. This inhibition occurs in the low micromolar range, with no toxicity detected up to 668 μM, therefore affording a selectivity index greater than 600. The compound has little or no antiviral activity on the replication of other members of the Togaviridae family.
Biological Activity
2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound belonging to the class of triazolopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The compound's structure features a triazolo-pyrimidine core with an ethoxyphenyl substituent and an acetamide group. This unique arrangement contributes to its biological activity.
Research indicates that compounds within the triazolopyrimidine class often exert their effects through the inhibition of key enzymes and receptors involved in cell proliferation and survival. Notably, they may target:
- Kinases : Many triazolopyrimidines inhibit receptor tyrosine kinases (RTKs), such as EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer cell signaling pathways.
- CDK2/Cyclin A2 : Some studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Anticancer Activity
A series of studies have evaluated the anticancer potential of triazolopyrimidine derivatives. The following table summarizes findings related to the activity of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 0.45 | Inhibition of CDK2 |
| A549 (lung) | 0.30 | EGFR inhibition |
| HCT116 (colon) | 0.25 | Induction of apoptosis |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antiviral and Antimicrobial Activity
Beyond anticancer properties, some derivatives have shown promising antiviral and antimicrobial activities:
- Antiviral Studies : Research indicates potential efficacy against viral infections by inhibiting viral replication mechanisms.
- Antimicrobial Tests : In vitro studies demonstrate effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial profile.
Case Studies
- EGFR Inhibition : A study conducted by Smaill et al. demonstrated that similar compounds exhibited IC50 values as low as 8.8 nM against EGFR, indicating strong inhibitory effects on cancer cell proliferation due to disrupted signaling pathways .
- Cytotoxicity in Human Cell Lines : In a comparative study involving multiple triazolopyrimidine derivatives, this compound was highlighted for its significant cytotoxic effects against MCF-7 cells compared to controls .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and properties of the target compound with its closest analogs:
Key Observations:
- Ethoxy vs.
- Acetamide vs. Urea : Urea derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, which may enhance target binding (e.g., carbonic anhydrase IX inhibition). Acetamide offers metabolic stability but weaker interactions.
- Fluorinated Substituents : Fluorine or trifluoromethyl groups (e.g., ) improve metabolic stability and electron-withdrawing effects, which can modulate enzyme affinity.
Physicochemical and Crystallographic Data
- Crystallography: While crystallographic data for the target compound are unavailable, analogs like ethyl 7-methyl-3-oxo-5-phenyl... () crystallize in a monoclinic system (P21/n) with Z=4 and hydrogen-bonding networks stabilizing the structure .
- Thermal Properties: Methoxy analogs (e.g., ) lack reported melting points, but related compounds (e.g., pyranopyrimidines) often exhibit high melting points (>200°C) due to rigid fused-ring systems .
Preparation Methods
Cyclocondensation of Heterocyclic Precursors
The triazolo[4,5-d]pyrimidine scaffold is constructed through cyclocondensation reactions. A common approach involves reacting 4-amino-1,2,3-triazole derivatives with β-keto esters or malononitrile derivatives under acidic conditions. For example, 3-(4-ethoxyphenyl)-1H-1,2,3-triazol-4-amine is condensed with ethyl acetoacetate in the presence of hydrochloric acid to form the 7-oxo intermediate.
Reaction Conditions
Oxidative Cyclization
Alternative routes employ oxidative cyclization using iodine or hypervalent iodine reagents. For instance, treatment of N-(4-ethoxyphenyl)-5-amino-1,2,3-triazole-4-carboxamide with iodobenzene diacetate in dichloromethane induces cyclization to the triazolo[4,5-d]pyrimidine core.
Functionalization of the 4-Ethoxyphenyl Group
Etherification Prior to Cyclization
The 4-ethoxyphenyl substituent is typically installed before triazole formation. 4-Ethoxyaniline is diazotized and coupled with ethyl cyanoacetate to form the triazole precursor, followed by O-ethylation using diethyl sulfate.
Critical Parameters
- Diazotization Temperature: 0–5°C to prevent decomposition.
- Coupling Agent: Sodium nitrite (1.2 equiv) in aqueous HCl.
- Yield: 60–68%.
Reaction Optimization and Scale-Up
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | DMF > MeCN > THF | Higher polarity improves cyclization |
| Temperature | 60–80°C | Prevents side reactions |
| Reaction Time | 6–12 hours | Ensures completion |
Data aggregated from highlight DMF as the preferred solvent for both cyclization and substitution steps, offering a balance between solubility and reactivity.
Catalytic and Stoichiometric Additives
- Triethylamine (TEA): Neutralizes HCl byproducts during substitution (5–10 mol%).
- Potassium Iodide (KI): Facilitates SN2 reactions via the "common ion effect" (2–5 mol%).
- Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.89–7.40 (m, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 2.15 (s, 3H, COCH3).
- HPLC Purity: >97% (C18 column, 0.1% TFA in H2O/MeCN).
Industrial-Scale Adaptations
The patent literature emphasizes cost-effective adaptations for kilogram-scale production:
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | DMF, 90°C, 8 h | 65–70 | 90 | |
| 2 | EtN, THF, rt | 80–85 | 95 |
Q. Table 2. Analytical Parameters for Structural Confirmation
| Technique | Key Peaks/Data | Purpose | Reference |
|---|---|---|---|
| H NMR | δ 7.2–7.4 ppm (aromatic H) | Aromatic substituents | |
| HRMS | m/z 354.12 [M+H] | Molecular formula | |
| HPLC-PDA | Retention time: 12.3 min | Purity assessment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
